molecular formula C9H13BrO3Si B091109 (4-Bromophenyl)trimethoxysilane CAS No. 17043-05-9

(4-Bromophenyl)trimethoxysilane

Cat. No. B091109
CAS RN: 17043-05-9
M. Wt: 277.19 g/mol
InChI Key: BRXDAEMGSYZHGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds is described in the papers. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol is discussed, which involves the use of chain initiators to control molecular weight and structure of the resulting polymer . Another paper describes the synthesis of a brominated boron(III) subphthalocyanine compound, which was achieved using boron tribromide and a specific phthalodinitrile . These methods highlight the importance of brominated phenyl compounds in facilitating the formation of complex molecules.

Molecular Structure Analysis

The molecular structure of brominated phenyl compounds is crucial for their reactivity and the properties of the materials they are used to create. For example, the crystal structure of a 4-(2-bromophenyl) compound was determined, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, as well as non-classical hydrogen bonds and π-π interactions . These structural details are essential for understanding the behavior of these molecules in various reactions.

Chemical Reactions Analysis

The papers provided do not detail specific reactions of (4-Bromophenyl)trimethoxysilane, but they do provide insights into the types of reactions that brominated phenyl compounds can undergo. For example, the phase transfer catalyzed polymerization indicates that these compounds can participate in chain-growth polymerization reactions . Additionally, the synthesis of a brominated boron(III) compound suggests that brominated phenyl compounds can act as ligands in the formation of coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenyl compounds are influenced by their molecular structure. The crystal structure analysis provides information on the density and crystal packing, which can affect the material's physical properties . The presence of bromine atoms can also influence the reactivity of these compounds, as seen in the synthesis of the boron(III) compound, where bromine acts as a leaving group . The papers do not provide specific data on the properties of (4-Bromophenyl)trimethoxysilane, but the properties of related compounds suggest that it would have similar characteristics, such as being reactive towards nucleophiles due to the presence of the bromine atom.

Scientific Research Applications

  • The study of oligosilsesquioxanes obtained from (4-substituted phenyl)trimethoxysilane revealed insights into the hydrolysis process and the formation of structures with different silicon atom counts (Pakjamsai & Kawakami, 2004).

  • Trimethoxysilane derivatives of room temperature ionic liquids were synthesized and used to modify silica particles for High-Performance Liquid Chromatography (HPLC), indicating their potential in chromatographic applications (Wang, Baker, Baker, & Colón, 2006).

  • Amine-functionalized colloidal silica particles, prepared through base-catalyzed hydrolysis of tetraethyl orthosilicate, were modified using (3-aminopropyl) trimethoxysilane, demonstrating its utility in the creation of functionalized silica surfaces (Soto-Cantu, Cueto, Koch, & Russo, 2012).

  • The synthesis of trimethoxysilanes from trichlorosilyl compounds, including 4-(trichlorosilylmethyl)benzonitrile and 4-(2-trichlorosilylethyl)pyridine, was explored for the surface modification of tin dioxide, highlighting the compound's versatility in surface chemistry (Grüniger & Calzaferri, 1979).

  • The effect of surface treatment of aluminum nanoparticles on the electrical properties of composites, using nonpolar silane coupling agents like octyl-trimethoxysilane, underscores its significance in improving dielectric properties in nanocomposites (Huang, Kim, Jiang, Yin, & Li, 2009).

  • Polymeric organosilicon systems involving (4-bromophenyl)diethoxymethylsilane and similar compounds, and their reactions to form polymers with various functional groups, are crucial for understanding polymer chemistry and thermal properties (Ohshita, Yamashita, Hiraoka, Shinpo, Kunai, & Ishikawa, 1997).

  • A novel bromophenol derivative, BOS-102, was synthesized, showing significant anticancer activity on human lung cancer cell lines, indicating the potential of bromophenol compounds in pharmaceutical applications (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

  • The synthesis of endocrine-disrupting nonylphenol isomers for biological and environmental studies, where nonylphenols, including 4-nonylphenol, show structure-dependent estrogenic effects and degradation behavior, highlights the environmental impact of such compounds (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

  • The development of a trimethoxysilane-derivatized ionic liquid electrolyte for dye-sensitized solar cells, offering a potential advancement in solar cell technology with improved efficiency (Jovanovski, Stathatos, Orel, & Lianos, 2006).

  • The synthesis and photophysical characteristics of 2,7-fluorenevinylene-based trimers for organic light-emitting diodes (OLEDs) applications, demonstrating the role of (4-Bromophenyl)trimethoxysilane and similar compounds in the development of electronic and photonic materials (Mikroyannidis, Fenenko, & Adachi, 2006).

properties

IUPAC Name

(4-bromophenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXDAEMGSYZHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)Br)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)trimethoxysilane

CAS RN

17043-05-9
Record name 1-Bromo-4-(trimethoxysilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17043-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Legrand, M Hannu‐Kuure… - Journal of Applied …, 2021 - Wiley Online Library
The current demand for high‐refractive index materials is very high due to their importance in optoelectronic applications. Such materials already exist in the market, but they present …
Number of citations: 5 onlinelibrary.wiley.com
J Zhang, Y Hou, Y Ma, M Szostak - The Journal of Organic …, 2018 - ACS Publications
A general Pd-catalyzed synthesis of amides by oxidative aminocarbonylation of arylsilanes under mild conditions was accomplished for the first time. The reaction is promoted by a …
Number of citations: 33 pubs.acs.org

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